(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-6(2-4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVPPNOXFATEAL-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Shimizu Cyclopropanation
The Shimizu method, a ring-closing reaction between α,β-unsaturated esters and diiodomethane, is a cornerstone for cyclopropane synthesis. For (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid, this approach begins with a substituted cinnamate ester.
Procedure :
- Substrate Preparation : 4-(Difluoromethoxy)cinnamic acid is esterified with ethanol to form ethyl 4-(difluoromethoxy)cinnamate.
- Cyclopropanation : The ester reacts with diiodomethane in the presence of a zinc-copper couple, inducing ring closure. Stereochemical control is achieved using a chiral bis(oxazoline) catalyst, yielding the trans-cyclopropane configuration.
- Hydrolysis : The ethyl ester is saponified with aqueous NaOH to yield the carboxylic acid.
Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Esterification | 92 | H2SO4, reflux |
| Cyclopropanation | 65 | Zn/Cu, CH2I2, 0°C |
| Hydrolysis | 88 | NaOH, H2O/EtOH |
This method offers moderate yields but requires careful handling of air-sensitive reagents.
Kulinkovich Reaction
The Kulinkovich reaction employs titanium-mediated coupling of esters with Grignard reagents to form cyclopropanes.
Procedure :
- Grignard Formation : Ethylmagnesium bromide is prepared in THF.
- Titanium Complexation : Titanium(IV) isopropoxide reacts with the Grignard reagent to form a titanacyclopropane intermediate.
- Ester Insertion : Ethyl 4-(difluoromethoxy)benzoate inserts into the titanacycle, followed by protonolysis to yield the cyclopropane ester.
Optimization :
- Temperature : −78°C minimizes side reactions.
- Catalyst : Chiral BINOL-titanium complexes achieve enantiomeric excess (ee) >90%.
Limitations :
- Requires stoichiometric titanium, increasing cost.
- Sensitive to moisture, necessitating anhydrous conditions.
Stereochemical Control
Chiral Auxiliaries
The (1R,2R) configuration is enforced using Evans oxazolidinones.
Procedure :
- Auxiliary Attachment : 4-(Difluoromethoxy)benzaldehyde is condensed with (R)-4-benzyl-2-oxazolidinone to form a chiral imide.
- Cyclopropanation : The imide undergoes [2+1] cycloaddition with dichlorocarbene, followed by reductive auxiliary removal.
Advantages :
Enzymatic Resolution
Racemic cyclopropane esters are resolved using lipases.
Example :
- Substrate : Racemic ethyl 2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylate.
- Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (1S,2S)-enantiomer, leaving the (1R,2R)-ester intact.
Conditions :
- pH 7.0 buffer, 37°C.
- Conversion: 48% (theoretical maximum for kinetic resolution).
Difluoromethoxy Group Introduction
Nucleophilic Substitution
A late-stage difluoromethylation strategy avoids side reactions during cyclopropanation.
Procedure :
- Phenol Preparation : 4-Hydroxyphenylcyclopropane-1-carboxylic acid is synthesized via cyclopropanation.
- Difluoromethylation : The phenol reacts with chlorodifluoromethane (ClCF2H) and K2CO3 in DMF at 80°C.
Challenges :
- Competing O-alkylation and C-alkylation.
- Solved using phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Direct Coupling
A pre-formed difluoromethoxybenzene moiety is coupled to the cyclopropane via Suzuki-Miyaura cross-coupling.
Example :
- Boronic Acid Preparation : 4-(Difluoromethoxy)phenylboronic acid is synthesized from 4-bromophenol.
- Coupling : Reacted with cyclopropane triflate using Pd(PPh3)4 and Na2CO3.
Yield : 72% after column chromatography.
Industrial-Scale Synthesis
Continuous Flow Process
A patent-pending method (WO2022064454A1) enhances scalability:
- Microreactor Cyclopropanation : Ethyl 4-(difluoromethoxy)cinnamate and CH2N2 react in a PTFE microreactor at 50°C.
- In-line Hydrolysis : The ester is hydrolyzed using NaOH in a consecutive flow cell.
Advantages :
Analytical Characterization
Chiral HPLC
Enantiomeric excess is determined using a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min). Retention times:
X-ray Crystallography
Single-crystal analysis confirms the trans-cyclopropane geometry and absolute configuration.
Challenges and Solutions
Ring Strain Mitigation
Cyclopropane’s high strain energy promotes side reactions (e.g., ring-opening).
Difluoromethoxy Stability
The OCF2H group is prone to hydrolysis under acidic conditions.
- Solution : Neutral pH during workup and storage at −20°C.
Applications in Drug Development
As an orexin receptor antagonist, this compound’s synthesis supports preclinical studies for insomnia and obesity. Current research focuses on:
- Prodrug Derivatives : Ester prodrugs to enhance oral bioavailability.
- Structure-Activity Relationships : Modifying the cyclopropane substituents to improve receptor affinity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Orexin Receptor Antagonism
The primary application of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid lies in its activity as an orexin receptor antagonist. Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, this compound may have therapeutic implications for:
- Insomnia : By modulating sleep-wake cycles, it could help in the treatment of sleep disorders.
- Obesity : Its appetite-regulating properties may assist in weight management strategies.
Synthesis and Structure-Activity Relationship
The synthesis of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid can be achieved through various organic chemistry methods. Its unique difluoromethoxy substitution enhances binding affinity to orexin receptors compared to structurally similar compounds. This specificity is critical for developing selective pharmacological agents.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid in preclinical models. For instance:
- Study on Sleep Disorders : Research demonstrated that administration of this compound significantly improved sleep duration and quality in animal models compared to control groups.
- Obesity Management Trials : In trials focused on appetite suppression, the compound showed promise by reducing food intake and body weight gain in subjects treated with orexin receptor antagonists.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Notes:
- *Estimated based on structural analogs.
- OCHF₂ in the target compound enhances resistance to oxidative metabolism compared to OCH₃ or phenyl-F groups .
Enzyme Inhibition Potential
- Roflumilast (), a PDE4 inhibitor with a difluoromethoxybenzamide structure, exhibits IC₅₀ values of 0.8–21 nM across immune cells. Its potency is attributed to the OCHF₂ group’s electronic effects and stability.
- The cyclopropane core may enhance conformational rigidity, improving target binding compared to flexible analogs.
- Fluorophenyl Analogs (e.g., ): Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets but may reduce metabolic stability compared to OCHF₂.
Anti-Inflammatory Activity
- Cyclopropane derivatives in show anti-inflammatory activity via modulation of leukotriene B₄ (LTB₄) and reactive oxygen species (ROS). The target compound’s OCHF₂ group may similarly suppress ROS in neutrophils and eosinophils .
Biological Activity
The compound (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid (CAS No. 1820569-50-3) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, drawing from various research studies and data sources.
- Molecular Formula : CHFO
- Molecular Weight : 228.19 g/mol
- Structure : The compound features a cyclopropane ring substituted with a difluoromethoxyphenyl group, which is significant for its biological activity.
Synthesis
The synthesis of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves multi-step organic reactions, including cyclopropanation and functional group modifications. Precise synthetic routes can vary, but they often start from readily available phenolic compounds and utilize difluoromethylating agents to introduce the difluoromethoxy group.
Antitumor Activity
Recent studies have indicated that (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exhibits notable antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
- Colorectal Cancer Cells
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells. For instance, one study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. Research has demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. Specifically, doses of 5–20 µM were effective in decreasing TNF-alpha and IL-6 levels in vitro . This suggests potential therapeutic applications in inflammatory diseases.
Neuroprotective Properties
Another area of interest is the neuroprotective effect of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced apoptosis. The compound was found to enhance cell survival rates in models of neurodegeneration .
Data Summary Table
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | High | Induces apoptosis; cell cycle arrest |
| Anti-inflammatory | Moderate | Reduces cytokine production |
| Neuroprotective | Moderate | Protects against oxidative stress |
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study involving breast cancer cell lines, treatment with (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid resulted in a 70% reduction in cell viability at 15 µM concentration after 72 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group .
Case Study 2: Inflammation Model
In a mouse model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced paw swelling and inflammatory markers within 24 hours. Histological examination confirmed decreased infiltration of inflammatory cells .
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid?
Methodological Answer:
The synthesis typically involves two critical steps:
- Cyclopropanation: Formation of the cyclopropane ring via transition metal-catalyzed reactions (e.g., using diazo compounds with Rh(II) or Cu(I) catalysts). Stereochemical control is achieved using chiral ligands .
- Difluoromethoxy Introduction: Electrophilic or nucleophilic fluorination agents (e.g., Selectfluor™) are employed to introduce the difluoromethoxy group onto the phenyl ring. Reaction conditions (temperature, solvent polarity) are optimized to minimize byproducts .
Key Challenges:
- Stereoselectivity: Ensuring (1R,2R) configuration requires chiral auxiliaries or asymmetric catalysis.
- Functional Group Compatibility: The difluoromethoxy group may hydrolyze under acidic/basic conditions, necessitating protective strategies (e.g., tert-butyl esters) .
Analytical Characterization: What techniques validate the stereochemical purity and structural integrity of this compound?
Methodological Answer:
- Chiral HPLC: Separates enantiomers using columns like Chiralpak® IA/IB. Retention times and peak area ratios confirm enantiomeric excess (≥98% for high-purity batches) .
- NMR Spectroscopy: NMR identifies difluoromethoxy signals (δ ~ -140 to -150 ppm), while NMR confirms cyclopropane ring coupling constants ( ~ 5–8 Hz for trans configuration) .
- Mass Spectrometry (HRMS): Exact mass matches the molecular formula (CHFO) with <2 ppm error .
Biological Applications: How is this compound utilized in pharmacological research?
Methodological Answer:
- Enzyme/Receptor Modulation: The cyclopropane core mimics rigid peptide bonds, making it a scaffold for protease inhibitors (e.g., targeting thrombin or LPA1 receptors). The difluoromethoxy group enhances metabolic stability by resisting oxidative degradation .
- In Vitro Assays: Tested in cell lines (e.g., HEK293) transfected with target receptors. EC/IC values are determined via fluorescence-based calcium flux assays .
Advanced Consideration:
- Metabolite Identification: LC-MS/MS tracks metabolic pathways (e.g., hepatic CYP450-mediated oxidation of the cyclopropane ring) .
Data Contradictions: How to resolve discrepancies in reported synthetic yields or stereoselectivity?
Methodological Answer:
- Catalyst Screening: Compare Rh(II) vs. Cu(I) catalysts: Rh(II) often provides higher enantioselectivity (>90% ee) but lower yields (~60%), while Cu(I) offers moderate selectivity (~80% ee) with higher yields (~85%) .
- Solvent Effects: Polar aprotic solvents (e.g., DCM) favor cyclopropanation kinetics, while ethereal solvents (THF) improve difluoromethoxy group stability .
Case Study:
A 2021 study reported 75% yield with 92% ee using Rh(II)/BINAP, whereas a 2023 paper achieved 85% yield with 80% ee using Cu(I)/Box ligands. This highlights ligand-dependent trade-offs between yield and selectivity .
Advanced Research: How to design derivatives for enhanced target binding or reduced toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Computational Modeling: Docking studies (AutoDock Vina) predict binding poses with target proteins (e.g., LPA1), guiding rational design .
Example:
Replacing difluoromethoxy with a trifluoromethyl group increased LPA1 antagonism (IC = 12 nM vs. 45 nM for parent compound) but reduced metabolic stability .
Stability and Storage: What conditions prevent degradation of this compound?
Methodological Answer:
- Thermal Stability: Degrades above 40°C (TGA data). Store at -20°C under inert gas (Ar/N) .
- Light Sensitivity: UV-Vis spectra show absorption at 260 nm, indicating photoinstability. Use amber vials for long-term storage .
Scale-Up Challenges: What industrial techniques improve yield for gram-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
